1-Deoxy-1-nitro-D-galactitol
Overview
Description
1-Deoxy-1-nitro-D-galactitol is a sugar alcohol derivative that belongs to the class of nitroalditols. It has the molecular formula C6H13NO7 and a molecular weight of 211.17 g/mol . This compound is known for its unique chemical structure, which includes a nitro group attached to the galactitol backbone.
Mechanism of Action
Target of Action
The primary target of 1-Deoxy-1-nitro-D-galactitol is the DNA within cancer cells . The compound interacts with the DNA, leading to strand breaks and ultimately cellular death .
Mode of Action
This compound works by inducing DNA strand breaks via hydrolysis . This interaction disrupts the normal functioning of the DNA, leading to cellular death and thus the reduction or eradication of cancer cells .
Biochemical Pathways
It is known that the compound induces dna strand breaks, which disrupts the normal cell cycle and leads to cell death . This suggests that the compound may affect pathways related to DNA repair and cell cycle regulation.
Result of Action
The primary result of this compound’s action is the induction of DNA strand breaks, leading to cellular death . This results in the reduction or eradication of cancer cells, demonstrating the compound’s anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Deoxy-1-nitro-D-galactitol can be synthesized from nitromethane and D-lyxose . The reaction typically involves the use of a base to deprotonate the nitromethane, followed by a nucleophilic addition to the aldehyde group of D-lyxose. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Deoxy-1-nitro-D-galactitol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Acid chlorides or alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
1-Deoxy-1-nitro-D-galactitol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential effects on cellular processes and its role in metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
D-Galactitol: A sugar alcohol produced from D-galactose.
1-Deoxy-1-nitro-D-glucitol: Another nitroalditol with a similar structure but derived from glucose.
Uniqueness
1-Deoxy-1-nitro-D-galactitol is unique due to its specific nitro group attachment to the galactitol backbone, which imparts distinct chemical properties and reactivity. Its ability to induce DNA strand breaks sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFCJTOUEGMYBT-KCDKBNATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308707 | |
Record name | 1-Deoxy-1-nitro-D-galactitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20971-06-6 | |
Record name | 1-Deoxy-1-nitro-D-galactitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20971-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Deoxy-1-nitro-D-galactitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020971066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Deoxy-1-nitro-D-galactitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-deoxy-1-nitro-D-galactitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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